molecular formula C12H12N2O2 B1369449 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile CAS No. 930298-98-9

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

Cat. No. B1369449
CAS RN: 930298-98-9
M. Wt: 216.24 g/mol
InChI Key: WJNKWJPPJNXMOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum as a whole-cell biocatalyst has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and Raman spectroscopy . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined .


Chemical Reactions Analysis

The biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) Ethanol by Saccharomyces uvarum involves the asymmetric bioreduction of 4-methoxy acetophenone . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using density functional theory (DFT) and Raman spectroscopy .

Scientific Research Applications

Biological Activities and Therapeutic Potential

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile and its derivatives demonstrate a range of biological activities that are significant in the field of medicinal chemistry. For instance, 4′-Geranyloxyferulic acid, a compound with a methoxyphenyl component, has been recognized for its anti-inflammatory and anti-tumor properties. This compound has been highlighted for its role in colon cancer chemoprevention, showcasing its potential as a dietary feeding agent in vivo to inhibit colon cancer growth and development. The wide consumption of fruits and vegetables containing this compound further underscores its significance in dietary health and cancer prevention strategies (Epifano et al., 2015).

Role in Chemical Synthesis and Drug Discovery

The compound's structural feature, specifically the pyrrolidine ring, is widely utilized in medicinal chemistry to develop treatments for human diseases. The saturated scaffold of pyrrolidine is advantageous due to its ability to explore the pharmacophore space efficiently and its contribution to the molecule's stereochemistry. The compound has been at the center of significant research efforts, leading to the development of bioactive molecules with target selectivity. This includes derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The versatility of the pyrrolidine ring in drug discovery, particularly its role in the synthesis of compounds with varied biological profiles, is well-documented, making it a vital component in the design of new therapeutic agents (Petri et al., 2021).

Involvement in Chemical Control of Fertility

Research at the Central Drug Research Institute in India has explored chemical contraceptives, leading to the development of Centchroman, a postcoital contraceptive agent. This agent, characterized by weak estrogenic activity and devoid of progestational, androgenic, and antiandrogenic properties, operates potentially at the fallopian tubes and uterus, arresting ovum development. The compound's only notable side effect is the delay of menstruation, making it an intriguing subject for further research in the domain of fertility control (Nand, 1974).

Safety and Hazards

Safety data sheets for similar compounds indicate that they are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed or inhaled .

Future Directions

Future research could focus on further understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards of 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-10(3-5-11)14-7-6-9(8-13)12(14)15/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNKWJPPJNXMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCC(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582963
Record name 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile

CAS RN

930298-98-9
Record name 1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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